molecular formula C25H23N5O3 B2875853 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896292-17-4

4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2875853
CAS No.: 896292-17-4
M. Wt: 441.491
InChI Key: LFJVQAMZQMLTIN-UHFFFAOYSA-N
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Description

4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups, including methyl, phenyl, and oxobutanone groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the methyl, phenyl, and oxobutanone groups. This can be done through Friedel-Crafts alkylation or acylation reactions, using reagents such as methyl chloride, phenyl chloride, and acetyl chloride in the presence of catalysts like aluminum chloride.

    Cyclization: The final step often involves cyclization to form the imidazole ring, which can be facilitated by heating the intermediate compounds under reflux conditions with suitable solvents like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione: Lacks the 3-methylphenyl group, which may affect its biological activity and chemical reactivity.

    4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione: Contains an additional methyl group on the phenyl ring, potentially altering its properties.

Uniqueness

4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

896292-17-4

Molecular Formula

C25H23N5O3

Molecular Weight

441.491

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O3/c1-15-9-8-12-19(13-15)30-20(18-10-6-5-7-11-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3

InChI Key

LFJVQAMZQMLTIN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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